1,3-Bis[(pentylsulfanyl)methyl]urea
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Overview
Description
1,3-Bis[(pentylsulfanyl)methyl]urea is an organic compound characterized by the presence of two pentylsulfanyl groups attached to a urea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(pentylsulfanyl)methyl]urea typically involves the reaction of pentylsulfanyl-containing intermediates with urea derivatives. One common method involves the reaction of pentylsulfanyl methylamine with isocyanates under controlled conditions to form the desired urea derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(pentylsulfanyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives using reducing agents like lithium aluminum hydride.
Substitution: The urea core can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis[(pentylsulfanyl)methyl]urea has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1,3-Bis[(pentylsulfanyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl groups can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. The urea core can also participate in hydrogen bonding and other interactions that stabilize the compound within the target site .
Comparison with Similar Compounds
1,3-Bis[(pentylsulfanyl)methyl]urea can be compared with other similar compounds, such as:
1,3-Disubstituted Ureas: These compounds have similar urea cores but different substituents, which can affect their reactivity and applications.
Thiourea Derivatives: Compounds with sulfur atoms directly attached to the urea core, which can exhibit different chemical and biological properties.
Sulfoxides and Sulfones: Oxidized derivatives of sulfanyl-containing compounds, which can have different reactivity and stability profiles.
The uniqueness of this compound lies in its specific combination of pentylsulfanyl groups and urea core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-bis(pentylsulfanylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2OS2/c1-3-5-7-9-17-11-14-13(16)15-12-18-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQYESLORUFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSCNC(=O)NCSCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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